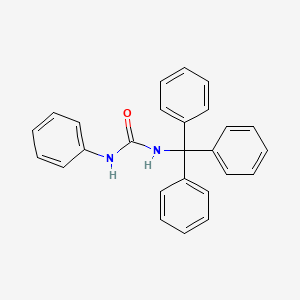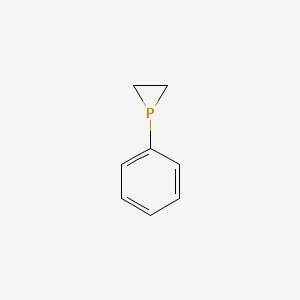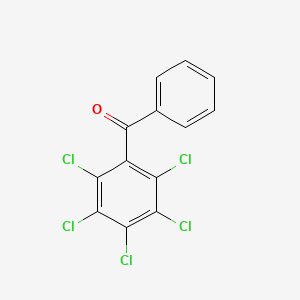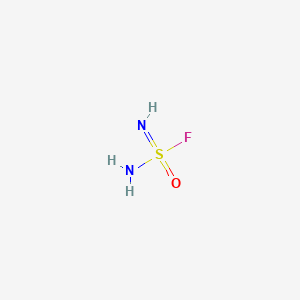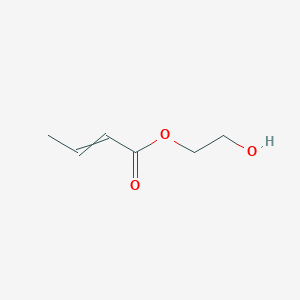
2-Hydroxyethyl but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl but-2-enoate is an α,β-unsaturated carboxylic ester. It is characterized by the presence of a hydroxyl group attached to the ethyl chain and a double bond between the second and third carbon atoms in the butenoate structure. This compound is part of the enoate ester family, which is known for its diverse chemical reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl but-2-enoate can be synthesized through the esterification of 2-hydroxyethanol with but-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often conducted at elevated temperatures to accelerate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoethyl but-2-enoate.
Reduction: The double bond in the butenoate structure can be reduced to form 2-hydroxyethyl butanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: 2-Oxoethyl but-2-enoate
Reduction: 2-Hydroxyethyl butanoate
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
2-Hydroxyethyl but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, particularly in the production of hydrogel materials.
Biology: The compound is utilized in the development of drug delivery systems, especially in the formulation of contact lenses that release medication over time.
Medicine: Research into its potential as a precursor for bioactive compounds is ongoing, with applications in the synthesis of pharmaceuticals.
Industry: It is employed in the manufacture of adhesives, coatings, and sealants due to its reactive ester group.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl but-2-enoate involves its reactivity as an α,β-unsaturated ester. The double bond in the butenoate structure makes it susceptible to nucleophilic attack, leading to various chemical transformations. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules and its solubility in different solvents.
Comparación Con Compuestos Similares
2-Hydroxyethyl but-2-enoate can be compared with other similar compounds such as:
2-Hydroxyethyl methacrylate: Both compounds contain a hydroxyl group and an ester functional group, but 2-Hydroxyethyl methacrylate has a methyl group attached to the double bond, making it more hydrophobic.
2-Hydroxypropyl methacrylate: This compound has an additional methyl group on the propyl chain, which affects its polymerization properties and the physical characteristics of the resulting polymers.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of an α,β-unsaturated ester with the hydrophilicity of a hydroxyl group, making it versatile for various applications.
Propiedades
Número CAS |
21734-63-4 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
2-hydroxyethyl but-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-2-3-6(8)9-5-4-7/h2-3,7H,4-5H2,1H3 |
Clave InChI |
UBYWYEGPDNYPHZ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


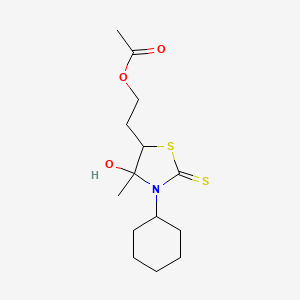
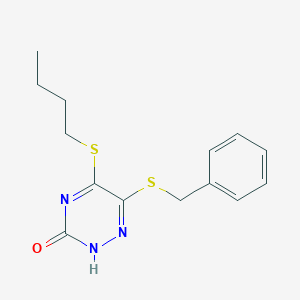
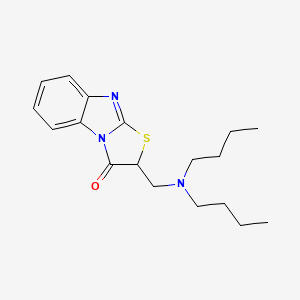
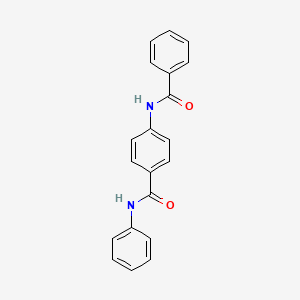
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
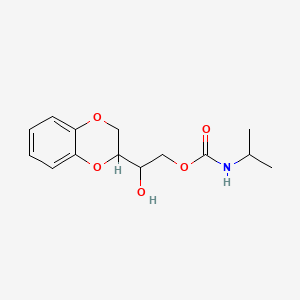
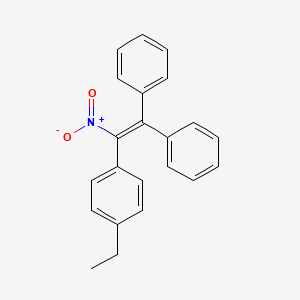
![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
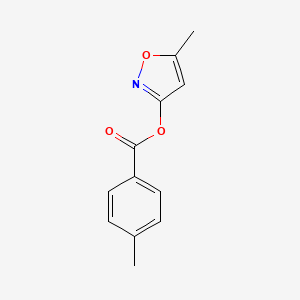
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
